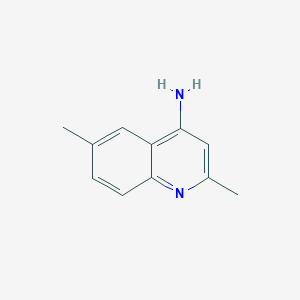

2,6-Dimethylquinolin-4-amine

Descripción general

Descripción

2,6-Dimethylquinolin-4-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,6-Dimethylquinolin-4-amine is an organic compound belonging to the quinoline family, characterized by a quinoline ring with methyl substitutions at the 2 and 6 positions and an amino group at the 4 position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is influenced by its ability to interact with various biological targets. Compounds with similar structures have been shown to affect multiple biochemical pathways:

- Enzyme Interaction : It is hypothesized that this compound interacts with enzymes involved in cellular signaling and metabolic processes, similar to other amines.

- Cellular Effects : In vascular smooth muscle cells (VSMCs), treatment with this compound leads to morphological changes in the extracellular matrix (ECM) and alters collagen type I extractability, indicating significant cellular effects.

Antifungal Activity

Recent studies have highlighted the antifungal potential of quinoline derivatives, including compounds structurally related to this compound. For instance:

- A series of 2-substituted-4-aminoquinolines exhibited moderate to excellent antifungal activities against invasive fungi, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL .

- The mechanism of action for some derivatives included disruption of fungal membranes, though this was not uniformly observed across all tested compounds .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties. The presence of the amine functional group enhances their interaction with biological targets:

- Studies indicate that quinoline compounds can inhibit bacterial growth and exhibit activity against various pathogens.

Case Studies and Research Findings

| Study | Findings | Compound Tested | Biological Activity |

|---|---|---|---|

| Nsumiwa et al. (2022) | Evaluated a series of quinolines for antifungal activity | Various 2-substituted-4-aminoquinolines | Moderate to excellent antifungal activity |

| BenchChem Overview | Discussed biochemical interactions | N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine | Alters ECM in VSMCs |

| Frontiers in Chemistry (2024) | Explored chemical structures and activities | Various quinoline derivatives | Antimicrobial and antifungal properties |

Structure-Activity Relationships (SAR)

The biological efficacy of this compound may be influenced by structural modifications. Key observations include:

- Substituent Effects : The presence of electron-withdrawing or donating groups can significantly alter the compound's interaction with biological targets.

- Positioning of Functional Groups : Variations in the positioning of amino and methyl groups can lead to different pharmacological profiles .

Future Directions

Research on this compound is still in its early stages. Future investigations should focus on:

- In Vivo Studies : To better understand the pharmacokinetics and therapeutic potential.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Development of Derivatives : To enhance efficacy and reduce potential side effects.

Propiedades

IUPAC Name |

2,6-dimethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIFPURWTSVNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497034 | |

| Record name | 2,6-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342618-57-9 | |

| Record name | 2,6-Dimethyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342618-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.